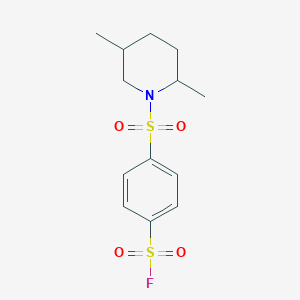
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the scientific community. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. Due to its unique properties, DBSF has been extensively studied for its potential applications in scientific research.
作用機序
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This prevents the protease from carrying out its normal function, leading to inhibition of its activity. The irreversible nature of the inhibition makes 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride a valuable tool for studying the long-term effects of protease inhibition.
Biochemical and Physiological Effects:
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. Additionally, 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in lab experiments is its potency and irreversibility. This allows for long-term inhibition of protease activity, which is not possible with reversible inhibitors. However, the irreversible nature of the inhibition also means that caution must be taken when using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, as it can lead to unintended effects on other physiological processes.
将来の方向性
There are several potential future directions for research on 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of more selective inhibitors that target specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the long-term effects of protease inhibition and to identify any potential side effects of using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in therapeutic applications.
合成法
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can be synthesized by reacting 4-chlorobenzenesulfonyl fluoride with 2,5-dimethylpiperidine in the presence of a base such as sodium hydride. The resulting product is then treated with a strong base such as sodium methoxide to obtain 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride.
科学的研究の応用
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been widely used in scientific research for its ability to inhibit serine proteases. It has been shown to be effective in blocking the activity of various proteases such as trypsin, chymotrypsin, and thrombin. This makes it a valuable tool for studying the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer.
特性
IUPAC Name |
4-(2,5-dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10-3-4-11(2)15(9-10)21(18,19)13-7-5-12(6-8-13)20(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMIYRJTLRFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)

![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)
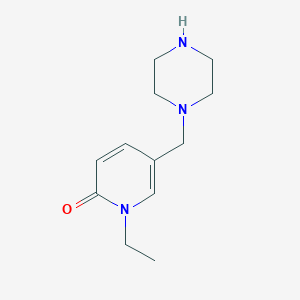
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
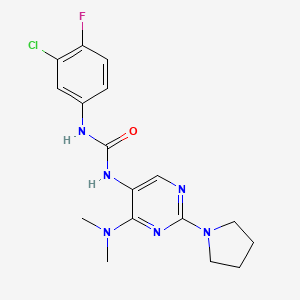
![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)
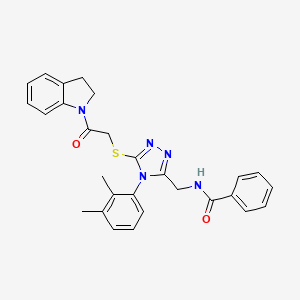
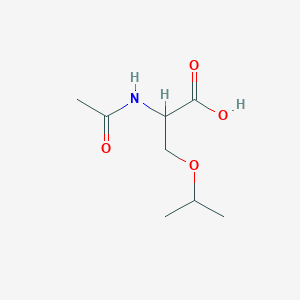
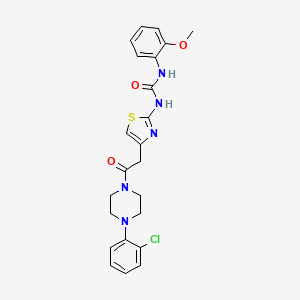
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)